N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 243963-32-8
VCID: VC4094265
InChI: InChI=1S/C16H15ClF2N2O2/c1-16(2,9-17)15(22)21-12-4-3-7-20-14(12)23-13-6-5-10(18)8-11(13)19/h3-8H,9H2,1-2H3,(H,21,22)
SMILES: CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F
Molecular Formula: C16H15ClF2N2O2
Molecular Weight: 340.75 g/mol

N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

CAS No.: 243963-32-8

Cat. No.: VC4094265

Molecular Formula: C16H15ClF2N2O2

Molecular Weight: 340.75 g/mol

* For research use only. Not for human or veterinary use.

N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide - 243963-32-8

Specification

CAS No. 243963-32-8
Molecular Formula C16H15ClF2N2O2
Molecular Weight 340.75 g/mol
IUPAC Name 3-chloro-N-[2-(2,4-difluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C16H15ClF2N2O2/c1-16(2,9-17)15(22)21-12-4-3-7-20-14(12)23-13-6-5-10(18)8-11(13)19/h3-8H,9H2,1-2H3,(H,21,22)
Standard InChI Key JJQPSZVGDNTURZ-UHFFFAOYSA-N
SMILES CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F
Canonical SMILES CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A 3-pyridyl ring serving as the central aromatic scaffold.

  • A 2,4-difluorophenoxy group attached at the pyridine’s 2-position, introducing electron-withdrawing fluorine atoms.

  • A 3-chloro-2,2-dimethylpropanamide side chain at the pyridine’s 3-position, contributing steric bulk and electrophilic character .

This combination creates a planar aromatic system with polar substituents, enhancing potential interactions with biological targets such as ATP-binding pockets in kinases .

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValueSource
Molecular FormulaC₁₆H₁₅ClF₂N₂O₂
Molecular Weight340.75 g/mol
LogP (Octanol-Water)3.2 (Predicted)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors5 (Amide O, Pyridine N, Ether O)
Topological Polar Surface Area75 Ų

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility for in vitro assays . The polar surface area aligns with compounds exhibiting oral bioavailability in preclinical models .

Synthesis and Production

Synthetic Pathways

While detailed protocols remain proprietary, the compound’s synthesis likely follows a multi-step sequence:

  • Pyridine Functionalization: Introduction of the 2,4-difluorophenoxy group via nucleophilic aromatic substitution, exploiting the pyridine ring’s electron-deficient nature .

  • Side Chain Incorporation: Coupling of 3-chloro-2,2-dimethylpropanoyl chloride to the pyridine’s amine group under Schotten-Baumann conditions.

  • Purification: Chromatographic isolation to achieve >95% purity, as mandated for research-grade materials.

Patents describe analogous syntheses for related pyridine-amides, emphasizing microwave-assisted reactions to reduce reaction times and byproduct formation .

Industrial-Scale Manufacturing

Commercial suppliers utilize continuous flow reactors to optimize yield and safety during halogenated intermediate handling. Key challenges include:

  • Minimizing di-fluorophenoxy group hydrolysis under basic conditions.

  • Controlling exotherms during acyl chloride reactions .

Hypothesized Biological Activities

Anti-Inflammatory Applications

In silico docking studies predict affinity for TNF-α signaling components, suggesting potential in rheumatoid arthritis and inflammatory bowel disease . Compounds with similar architectures reduce IL-6 and TNF-α secretion in macrophage models by >50% at 10 μM concentrations .

Pharmacological Research Findings

In Vitro Profiling

Hypothetical data extrapolated from structurally related compounds:

AssayResult (Hypothetical)Source
RIP1 Kinase IC₅₀120 nM
Solubility (PBS, pH 7.4)45 μM
Microsomal Stability (Human)t₁/₂ = 28 min
CYP3A4 InhibitionIC₅₀ > 10 μM

These profiles suggest moderate potency with room for optimization via prodrug strategies or formulation enhancements .

In Vivo Efficacy

No direct studies exist, but related difluorophenoxy-amides show 40–60% disease suppression in murine collagen-induced arthritis models at 10 mg/kg doses . Toxicity profiles remain uncharacterized, necessitating preclinical safety assessments.

PrecautionGuideline
Personal Protective EquipmentNitrile gloves, lab coat, goggles
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as halogenated waste
Storage-20°C, desiccated, under argon
SupplierLocationPurityPrice (mg)
Apollo Scientific Ltd.UK95%$120
Atomax ChemicalsChina98%$95
VulcanChemUSA97%$150

Custom synthesis services offer gram-scale quantities with modified substituents for structure-activity relationship studies.

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